molecular formula C10H8O2 B14279529 4-Oxo-4-phenylbut-2-enal CAS No. 127921-80-6

4-Oxo-4-phenylbut-2-enal

Cat. No.: B14279529
CAS No.: 127921-80-6
M. Wt: 160.17 g/mol
InChI Key: YJXXWALABNEMPS-UHFFFAOYSA-N
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Description

4-Oxo-4-phenylbut-2-enal is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of a phenyl group attached to a butenal backbone, with a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Oxo-4-phenylbut-2-enal involves the reaction of beta-halogeno ethylbenzene with magnesium in an aprotic solvent to form a Grignard reagent. This reagent is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield the desired product . The reaction conditions typically involve maintaining the temperature between -20°C and 160°C, followed by acidic hydrolysis and alkali neutralization to isolate the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using high vacuum rectification to achieve a purity of no less than 97% .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-phenylbut-2-enal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: 4-Oxo-4-phenylbutanoic acid.

    Reduction: 4-Hydroxy-4-phenylbut-2-enal.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Oxo-4-phenylbut-2-enal has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-phenylbutanoic acid
  • 4-Hydroxy-4-phenylbut-2-enal
  • 4-Oxo-4-chlorophenylbut-2-enal

Uniqueness

4-Oxo-4-phenylbut-2-enal is unique due to its specific structure, which allows it to form stable CoA adducts that are potent inhibitors of acyl-CoA binding enzymes . This property distinguishes it from other similar compounds and makes it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

127921-80-6

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-oxo-4-phenylbut-2-enal

InChI

InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-8H

InChI Key

YJXXWALABNEMPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC=O

Origin of Product

United States

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